4-iodo-1,5-dimethyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

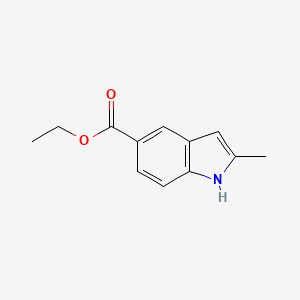

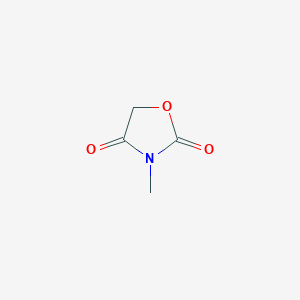

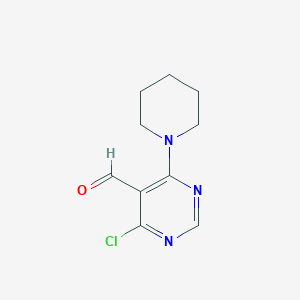

“4-iodo-1,5-dimethyl-1H-pyrazole” is a pyrazole derivative . Pyrazoles are a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms. They are rarely found in nature but are categorized as alkaloids due to their structure and pharmacological effects on humans .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In particular, 4-iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Molecular Structure Analysis

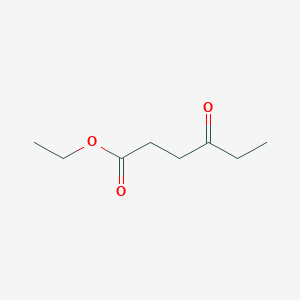

The molecular formula of “this compound” is C5H7IN2 . It has an average mass of 222.027 Da and a monoisotopic mass of 221.965378 Da .

Chemical Reactions Analysis

4-Iodopyrazole is a valuable intermediate for the synthesis of biologically active compounds . It has been used in an indium-mediated synthesis of heterobiaryls .

Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Anticancer Activity

4-Aminoantipyrine derivatives, including pyrazolone derivatives that share structural features with 4-iodo-1,5-dimethyl-1H-pyrazole, have been synthesized and evaluated for their anticancer activity. These compounds displayed significant activity against human tumor breast cancer cell lines, suggesting potential applications in developing new anticancer agents (Ghorab, El-Gazzar, & Alsaid, 2014).

Synthesis of Oligomeric Compounds

Research on monomeric and oligomeric 1,1′-methylenebis-(1H-pyrazoles) containing ethynyl fragments, which involve 4-iodo-1H-pyrazoles, has been conducted. These compounds have applications in creating new materials with potential uses in various technological applications (Potapov, Khlebnikov, & Vasilevskii, 2006).

Organic Synthesis and Catalysis

New palladium(II) complexes with pyrazole ligands, including 4-iodo-1H-pyrazoles, have been synthesized and characterized. These complexes have been tested for their cytotoxicity against cancer cell lines, demonstrating the potential of 4-iodo-1H-pyrazole derivatives in catalysis and as precursors for pharmaceutical compounds (Barra et al., 2011).

Antioxidant Activity

Studies have also focused on the antioxidant activity of pyrazole derivatives. Compounds containing the pyrazole moiety have shown potential radical scavenging capacity and antioxidant activity, indicating their usefulness in addressing oxidative stress-related conditions (Karrouchi et al., 2019).

Building Blocks for Chemical Synthesis

The preparation of 4- and 5-iodinated pyrazoles, including derivatives of this compound, as useful building blocks for further chemical synthesis, highlights the versatility of these compounds in constructing more complex molecular architectures for various applications (Guillou, Bonhomme, Ermolenko, & Janin, 2011).

Safety and Hazards

Future Directions

While the future directions for “4-iodo-1,5-dimethyl-1H-pyrazole” are not explicitly mentioned in the search results, it’s worth noting that pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there is ongoing research into new and improved applications for pyrazole derivatives.

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives have been known to interact with various targets such as alcohol dehydrogenase 1a, 1b, and 1c, and mycocyclosin synthase .

Mode of Action

It’s known that iodine can catalyze the formation of a pyrazole structure through the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . This suggests that 4-iodo-1,5-dimethyl-1H-pyrazole might interact with its targets through similar mechanisms.

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

It’s known that the compound is a small molecule, suggesting that it might have good bioavailability .

Result of Action

Given the broad range of biological activities associated with pyrazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c , suggesting that light, moisture, and temperature could affect its stability.

Properties

IUPAC Name |

4-iodo-1,5-dimethylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-4-5(6)3-7-8(4)2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAYSWMALOLASK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304473 |

Source

|

| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6647-96-7 |

Source

|

| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6647-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.